E3 Ligase Ligand-linker Conjugate 72

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

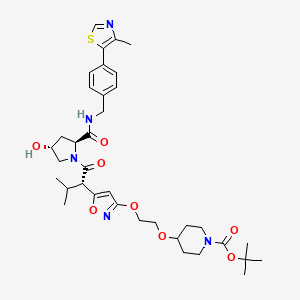

E3 Ligase Ligand-linker Conjugate 72 is a specialized compound used in the field of targeted protein degradation. This compound is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. The compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting the protein of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 72 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule. The final step involves conjugating the linker to the ligand that targets the protein of interest. Common reagents used in these reactions include primary amines, DIPEA (N,N-Diisopropylethylamine), and DMF (Dimethylformamide) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 72 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Scientific Research Applications

The applications of E3 Ligase Ligand-Linker Conjugate 72 can be categorized into several key areas:

Targeted Protein Degradation

- Mechanism : The conjugate facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to ubiquitination and proteasomal degradation. This mechanism has been shown to effectively degrade proteins that are difficult to target with traditional small molecules .

- Case Study : Research demonstrated that modifying proteins like Enhanced Green Fluorescent Protein (EGFP) at specific sites with E3 ligase ligands resulted in differential degradation rates, highlighting the importance of ligand recruitment location .

Drug Development

- Clinical Relevance : PROTACs utilizing E3 ligase ligands have entered clinical trials, showing promise in treating various cancers. For instance, Arvinas' PROTAC ARV-110 demonstrated significant efficacy in patients with metastatic castration-resistant prostate cancer, indicating the potential of these compounds as therapeutic agents .

- Optimization Strategies : Continuous optimization of linker structures and E3 ligase ligands has led to enhanced potency and selectivity. For example, modifications to existing E3 ligase ligands have resulted in improved degradation activities and reduced off-target effects .

Mechanistic Studies in Cell Biology

- Research Insights : The use of E3 ligase ligand-linker conjugates allows researchers to dissect cellular pathways by selectively degrading proteins involved in critical biological processes. This capability aids in understanding disease mechanisms at a molecular level .

- Example : Studies have leveraged these conjugates to investigate the roles of specific proteins in cancer cell proliferation and survival, providing insights into potential therapeutic targets .

Data Tables

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 72 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein. This recruitment facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other PROTACs that utilize different E3 ligases such as cereblon, von Hippel-Lindau, and MDM2. These compounds share a similar mechanism of action but differ in their specificity and efficacy .

Uniqueness

E3 Ligase Ligand-linker Conjugate 72 is unique due to its specific ligand-linker combination, which provides distinct advantages in terms of binding affinity and selectivity. This makes it a valuable tool in targeted protein degradation research and therapeutic development .

Properties

Molecular Formula |

C36H49N5O8S |

|---|---|

Molecular Weight |

711.9 g/mol |

IUPAC Name |

tert-butyl 4-[2-[[5-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxy]ethoxy]piperidine-1-carboxylate |

InChI |

InChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31+/m1/s1 |

InChI Key |

MAOLMRIHTGNOGE-RDLJJFNOSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.